molecular formula C23H19N3O3 B15000726 Methyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate

Methyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate

Cat. No.: B15000726
M. Wt: 385.4 g/mol
InChI Key: DGFMSPNSKHGNIQ-UHFFFAOYSA-N
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Description

Methyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate is a complex organic compound that features a quinoline and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 8-hydroxyquinoline with pyridine-2-carbaldehyde, followed by the reaction with methyl 3-aminobenzoate under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce the corresponding alcohols.

Scientific Research Applications

Methyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of Methyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyridine moieties can bind to metal ions, facilitating various biochemical processes. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    Pyridine-2-carbaldehyde: Used in organic synthesis and coordination chemistry.

    Methyl 3-aminobenzoate: A precursor in the synthesis of various organic compounds.

Uniqueness

Methyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to act as a ligand and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 3-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]benzoate

InChI

InChI=1S/C23H19N3O3/c1-29-23(28)16-6-4-8-17(14-16)26-21(19-9-2-3-12-24-19)18-11-10-15-7-5-13-25-20(15)22(18)27/h2-14,21,26-27H,1H3

InChI Key

DGFMSPNSKHGNIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4

Origin of Product

United States

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